4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide
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Overview
Description
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with piperidine and acetamidobenzamide. The process begins with the formation of 5-methyl-1,3,4-thiadiazole, which is then reacted with piperidine to form an intermediate. This intermediate is subsequently reacted with acetamidobenzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various functionalized derivatives of the original compound .
Scientific Research Applications
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its anticancer properties and potential use in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, in anticancer applications, the compound may inhibit the proliferation of cancer cells by disrupting DNA replication or interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- Other 1,3,4-Thiadiazole derivatives
Uniqueness
4-(2-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzamide is unique due to its specific structure, which combines the thiadiazole ring with a piperidine moiety and an acetamidobenzamide group. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-20-21-17(25-11)13-6-8-22(9-7-13)10-15(23)19-14-4-2-12(3-5-14)16(18)24/h2-5,13H,6-10H2,1H3,(H2,18,24)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUAXMHCJJFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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